molecular formula C15H16N2O5 B14889511 6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14889511
M. Wt: 304.30 g/mol
InChI Key: PMIDROXZNFCCLL-UHFFFAOYSA-N
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Description

6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a nitrophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of cyclohex-3-ene-1-carboxylic acid, which can be synthesized by the oxidation of cyclohex-3-ene-1-methanol using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of additional carboxylic acid or ketone groups .

Scientific Research Applications

6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl carbamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclohexene ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the nitrophenyl carbamoyl group.

    4-Methyl-3-nitrophenyl isocyanate: Contains the nitrophenyl group but lacks the cyclohexene ring and carboxylic acid group.

    Cyclohex-3-ene-1-methanol: A precursor in the synthesis of the target compound.

Uniqueness

6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyclohexene ring and the nitrophenyl carbamoyl group allows for diverse applications in various fields .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H16N2O5/c1-9-6-7-10(8-13(9)17(21)22)16-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,16,18)(H,19,20)

InChI Key

PMIDROXZNFCCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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